molecular formula C7H14N2O B12087004 2-(Azetidin-3-yl)-N-methylpropanamide

2-(Azetidin-3-yl)-N-methylpropanamide

Cat. No.: B12087004
M. Wt: 142.20 g/mol
InChI Key: AOUVKLTVKWWWDN-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-N-methylpropanamide is a heterocyclic compound featuring an azetidine ring, which is a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges that require careful optimization of reaction conditions.

Industrial Production Methods

Industrial production methods for 2-(Azetidin-3-yl)-N-methylpropanamide are less documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, reducing waste and improving yield. Techniques such as microwave irradiation and the use of catalytic amounts of molecular iodine have been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the azetidine ring.

    Substitution: The compound can undergo substitution reactions, where functional groups on the azetidine ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for catalysis, hydrogen peroxide for oxidation, and sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines with different substituents .

Scientific Research Applications

2-(Azetidin-3-yl)-N-methylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Azetidin-3-yl)-N-methylpropanamide include other azetidine derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific functional groups and the resulting chemical properties. The presence of the N-methylpropanamide group provides unique reactivity and potential for forming specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

2-(azetidin-3-yl)-N-methylpropanamide

InChI

InChI=1S/C7H14N2O/c1-5(7(10)8-2)6-3-9-4-6/h5-6,9H,3-4H2,1-2H3,(H,8,10)

InChI Key

AOUVKLTVKWWWDN-UHFFFAOYSA-N

Canonical SMILES

CC(C1CNC1)C(=O)NC

Origin of Product

United States

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